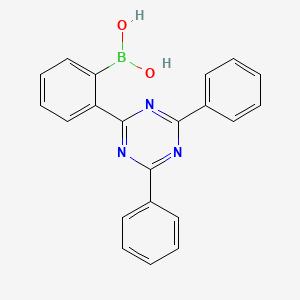
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid is a chemical compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4,6-diphenyl-1,3,5-triazine moiety. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the reaction of cyanuric chloride with phenylmagnesium bromide, resulting in 4,6-diphenyl-1,3,5-triazine.
Borylation Reaction: The phenylboronic acid moiety is introduced through a borylation reaction. This can be achieved by reacting 4,6-diphenyl-1,3,5-triazine with phenylboronic acid under suitable conditions, such as the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the triazine moiety to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Phenol derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug development. The compound can interact with molecular targets such as proteasomes, leading to the inhibition of their activity and potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(methoxy)phenol
Uniqueness
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid is unique due to its combination of a boronic acid group and a triazine moiety. This structure imparts specific reactivity and stability, making it valuable in various chemical and biological applications. Compared to similar compounds, it offers distinct advantages in terms of its ability to form reversible covalent bonds and its potential therapeutic applications.
特性
分子式 |
C21H16BN3O2 |
|---|---|
分子量 |
353.2 g/mol |
IUPAC名 |
[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C21H16BN3O2/c26-22(27)18-14-8-7-13-17(18)21-24-19(15-9-3-1-4-10-15)23-20(25-21)16-11-5-2-6-12-16/h1-14,26-27H |
InChIキー |
JBIZULNJEBTYOY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13704793.png)






![8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13704829.png)





